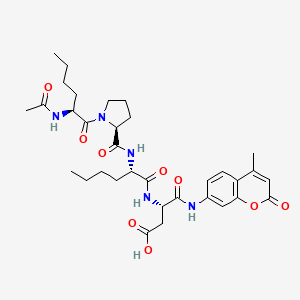

Ac-Nle-Pro-Nle-Asp-AMC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes . It is used as an enzyme substrate to study the ubiquitin proteasome system . This peptide is hydrolyzed by proteasomes and degraded into small peptides . It has been shown to be neuroprotective and to inhibit insulin resistance in mammalian cells .

Molecular Structure Analysis

The chemical formula of this compound is C33H45N5O9 . Its molecular weight is 655.75 g/mol .

Chemical Reactions Analysis

This compound inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site . It has been used to determine L-DOPA’s effects on protein turnover rates .

Wissenschaftliche Forschungsanwendungen

Proteasom-Substrat

Ac-Nle-Pro-Nle-Asp-AMC ist ein Substrat für Proteasomen . Proteasomen sind Proteinkomplexe, die unnötige oder beschädigte Proteine durch Proteolyse abbauen, eine chemische Reaktion, die Peptidbindungen aufbricht. Diese Verbindung wird durch die caspase-ähnliche Stelle, auch bekannt als Postglutamyl-Peptid-Hydrolase (PGPH), mit spezifischen Aktivitäten von 113 und 6,6 nmol/min/mg durch die 26S (Kaninchenmuskel) und 20S (Hefe) Proteasomen gespalten .

Quantifizierung der Caspase-ähnlichen Aktivität

Die caspase-ähnliche Aktivität kann durch fluoreszierende Detektion von freiem AMC (auch bekannt als 7-Amino-4-methylcoumarin) quantifiziert werden, das bei 340-360 nm angeregt und bei 440-460 nm emittiert . Dies macht this compound in der Forschung nützlich, um die Aktivität von caspase-ähnlichen Enzymen zu messen.

Hemmung der Proteasom-Aktivität

Interessanterweise hemmt this compound die chymotrypsin-ähnliche Aktivität des Proteasoms allosterisch, wenn es an die caspase-ähnliche Stelle gebunden ist . Das bedeutet, dass es verwendet werden kann, um die Regulation der Proteasom-Aktivität und die Auswirkungen seiner Hemmung zu untersuchen.

Analyse der Caspase-ähnlichen Aktivität des Proteasoms

Diese Verbindung ist ein spezifisches Substrat für das 26S-Proteasom und wird zur Analyse der caspase-ähnlichen Aktivität des Proteasoms verwendet . Dies ermöglicht es Forschern, die Rolle und Funktion des 26S-Proteasoms in verschiedenen biologischen Prozessen besser zu verstehen.

Bestimmung der Proteinumsatzrate

This compound wurde verwendet, um die Auswirkungen von L-Dopa auf die Proteinumsatzraten zu bestimmen . Dies kann wertvolle Einblicke in die Wirkmechanismen von L-Dopa liefern, einem Medikament, das zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Aktivierung der autophagischen-lysosomalen Proteolyse

In Zellkulturstudien induzierte l-Serin selektiv die Aktivität der autophagischen-lysosomalen Enzyme, Cathepsine B und L, aber nicht eine der proteasom-hydrolysierenden Aktivitäten . Dies deutet darauf hin, dass this compound möglicherweise verwendet werden könnte, um die Rolle dieser Enzyme bei der Autophagie und der lysosomalen Funktion zu untersuchen.

Wirkmechanismus

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes that is cleaved by the caspase-like site, also known as postglutamyl peptide hydrolase (PGPH), with specific activities of 113 and 6.6 nmol/min/mg by the 26S (rabbit muscle) and 20S (yeast) proteasomes, respectively . It inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site .

Safety and Hazards

Ac-Nle-Pro-Nle-Asp-AMC is not for human or veterinary use . It is intended for research use only .

Relevant Papers

The paper “The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites” discusses the substrate specificity of the caspase-like sites of proteasomes, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites .

Eigenschaften

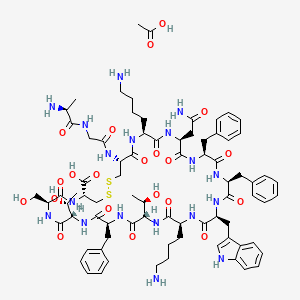

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTAROWBMZVECB-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)